

An In-depth Technical Guide to the Synthesis of PX-478 Free Base

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Compound of Interest

Compound Name: PX-478 free base

CAS No.: 685847-78-3

Cat. No.: B044109

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Introduction: Targeting Hypoxia in Cancer Therapy with PX-478

PX-478 is a potent, orally active small molecule inhibitor of Hypoxia-Inducible Factor-1 alpha (HIF-1 α), a master transcription factor in the cellular response to low oxygen levels (hypoxia). [1][2] Hypoxia is a characteristic feature of the tumor microenvironment in many solid cancers and is associated with tumor progression, metastasis, and resistance to therapy.[3] HIF-1 α orchestrates the transcription of numerous genes that promote key aspects of cancer cell survival, including angiogenesis, anaerobic metabolism (glycolysis), and resistance to apoptosis.[1][4]

By suppressing both constitutive and hypoxia-induced levels of HIF-1 α , PX-478 effectively downregulates these survival pathways, leading to significant antitumor activity.[5][6] Preclinical studies have demonstrated that PX-478 can induce apoptosis in human tumor xenografts, inhibit the expression of HIF-1 target genes like vascular endothelial growth factor (VEGF) and glucose transporter-1 (Glut-1), and enhance the efficacy of radio- and chemotherapy.[6][7] The compound, chemically known as S-2-amino-3-[4'-N,N,-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide, has advanced into clinical trials, highlighting its therapeutic potential.[3][6]

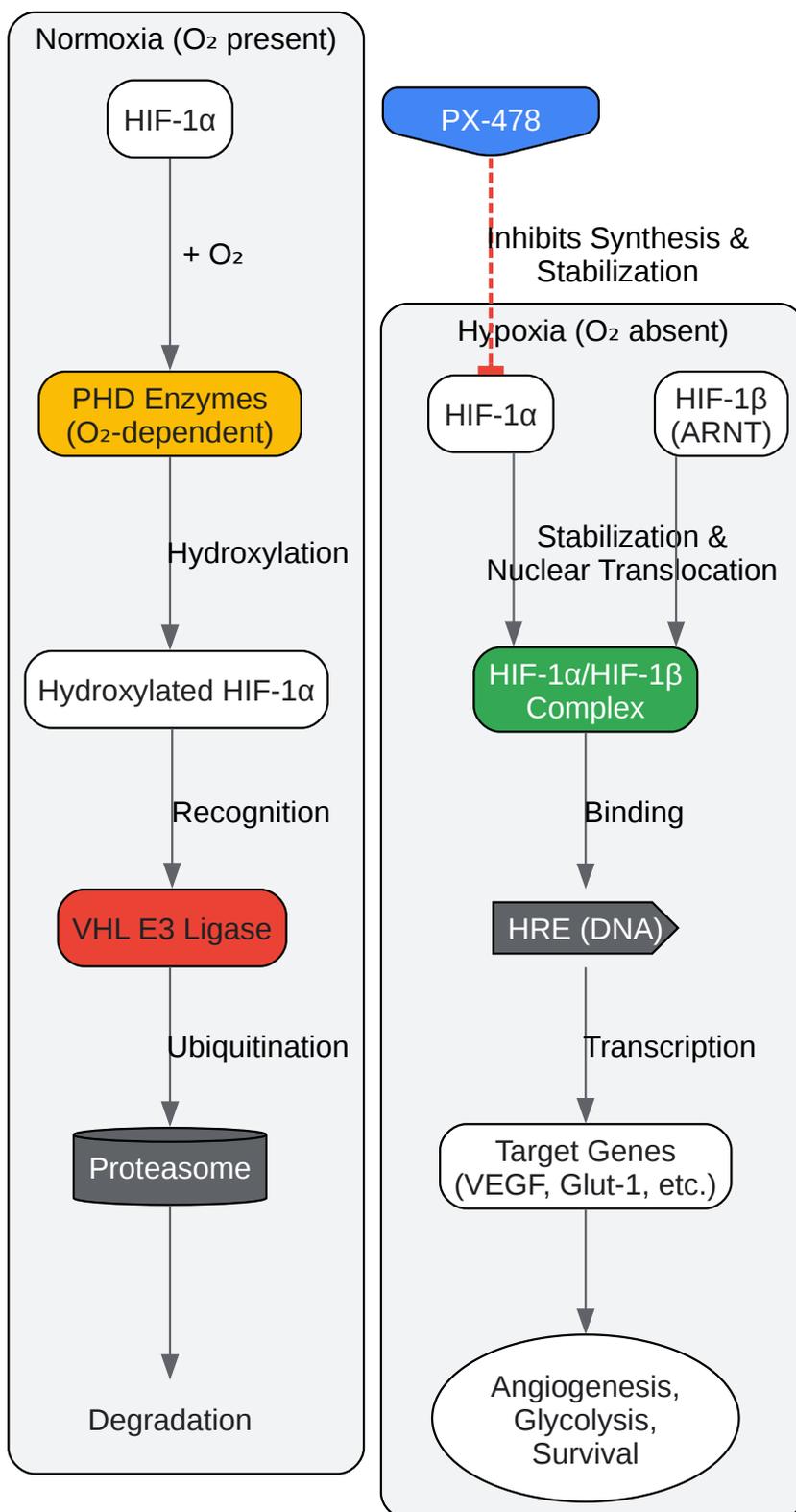
This guide provides a comprehensive overview of a plausible synthetic route for **PX-478 free base**, designed for drug development professionals and medicinal chemists. The proposed

pathway is grounded in established principles of organic synthesis, with a focus on the rationale behind key strategic decisions and methodologies.

The HIF-1 α Signaling Pathway: The Molecular Target of PX-478

Under normal oxygen conditions (normoxia), HIF-1 α is continuously synthesized but rapidly degraded. Prolyl hydroxylase (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1 α , which is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, a component of an E3 ubiquitin ligase complex. This leads to ubiquitination and subsequent proteasomal degradation of HIF-1 α . In a hypoxic environment, the lack of oxygen inactivates PHDs, allowing HIF-1 α to stabilize, translocate to the nucleus, and dimerize with HIF-1 β . This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

PX-478 exerts its inhibitory effects at multiple levels, including the inhibition of HIF-1 α transcription and translation, as well as interfering with its deubiquitination, ultimately reducing the functional pool of the protein.^{[3][8]}

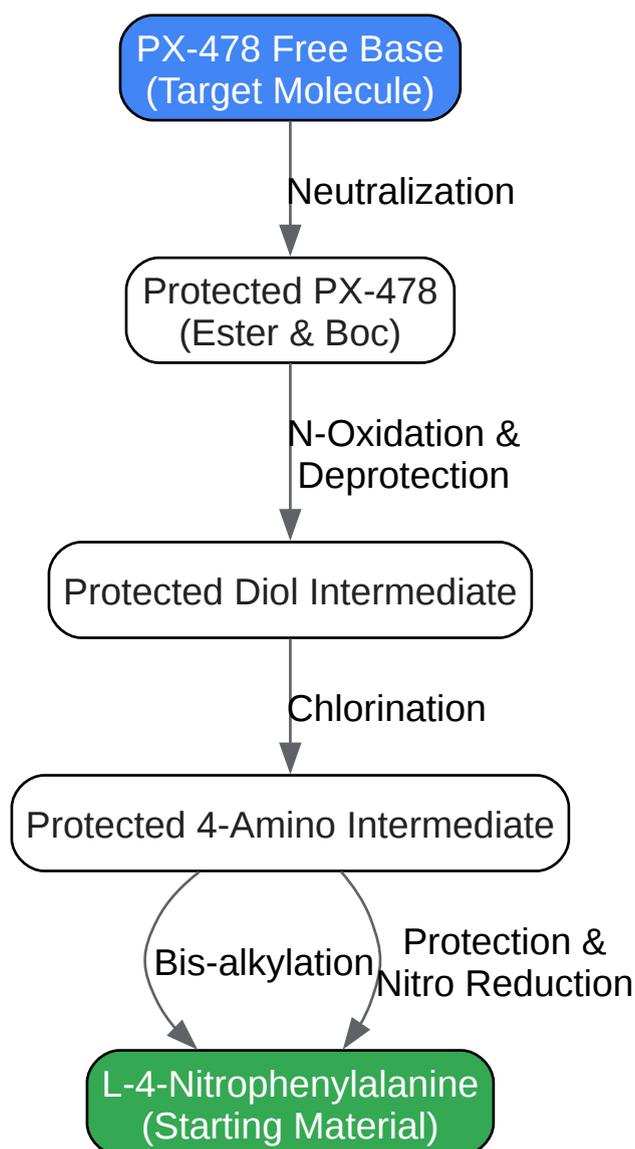


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Caption: Simplified HIF-1 α signaling pathway in normoxia vs. hypoxia and the inhibitory action of PX-478.

Retrosynthetic Strategy for PX-478

The chemical structure of PX-478, an N-oxide derivative of a modified L-phenylalanine, suggests a synthetic approach starting from a commercially available chiral precursor. A logical retrosynthetic analysis breaks the molecule down into simpler, more accessible starting materials.



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Caption: Retrosynthetic analysis of PX-478 leading back to L-4-Nitrophenylalanine.

This analysis points to a multi-step synthesis beginning with L-4-nitrophenylalanine. The key transformations include:

- Protection of the native amino and carboxyl groups.
- Reduction of the nitro group to an aniline.
- Dialkylation of the resulting amine to install the bis(2-hydroxyethyl)amino moiety.
- Chlorination to form the nitrogen mustard group.
- N-Oxidation of the tertiary amine.
- Deprotection to unmask the amino acid.
- Neutralization to yield the final free base.

Proposed Synthetic Route and Experimental Protocols

The following section details a plausible, step-by-step synthesis of **PX-478 free base**.

Step 1: Protection of L-4-Nitrophenylalanine (Compound 2)

Rationale: The amino and carboxylic acid functional groups of the starting material must be protected to prevent them from interfering with subsequent reactions, particularly the reduction and alkylation steps. The Boc (tert-butyloxycarbonyl) group is an excellent choice for the amine due to its stability under many reaction conditions and its straightforward removal under acidic conditions. The carboxylic acid is converted to a methyl ester for similar reasons.

Protocol:

- Suspend L-4-nitrophenylalanine (1) (1.0 equiv) in methanol (MeOH, ~0.2 M).
- Cool the suspension to 0°C in an ice bath.

- Add thionyl chloride (SOCl_2) (1.2 equiv) dropwise over 30 minutes, maintaining the temperature below 10°C .
- Allow the reaction to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure. Dissolve the resulting solid in dichloromethane (DCM).
- To the DCM solution, add triethylamine (TEA) (2.5 equiv) followed by di-tert-butyl dicarbonate (Boc_2O) (1.1 equiv).
- Stir at room temperature for 4-6 hours.
- Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield N-Boc-L-4-nitrophenylalanine methyl ester (2).

Step 2: Reduction of the Nitro Group (Compound 3)

Rationale: The nitro group is reduced to a primary amine, which is the site for the subsequent crucial C-N bond-forming reaction. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.

Protocol:

- Dissolve the protected nitro compound 2 (1.0 equiv) in methanol or ethyl acetate.
- Add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).
- Purge the reaction vessel with hydrogen gas (H_2) and maintain a hydrogen atmosphere (balloon or Parr shaker).
- Stir vigorously at room temperature for 6-12 hours until starting material is consumed.
- Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

- Concentrate the filtrate under reduced pressure to obtain N-Boc-L-4-aminophenylalanine methyl ester (3).

Step 3: Bis-alkylation with Ethylene Oxide (Compound 4)

Rationale: This step installs the two hydroxyethyl arms onto the aniline nitrogen. Ethylene oxide is a highly reactive electrophile for this purpose. The reaction is typically performed in acetic acid, which protonates the ethylene oxide, activating it towards nucleophilic attack by the amine.

Protocol:

- Dissolve the aniline derivative 3 (1.0 equiv) in glacial acetic acid.
- Cool the solution to 0-5°C.
- Bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide (2.5-3.0 equiv) slowly. (Caution: Ethylene oxide is toxic and highly flammable).
- Allow the reaction to stir at room temperature for 24 hours.
- Quench the reaction by pouring it into a cold, saturated NaHCO₃ solution to neutralize the acetic acid.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the diol intermediate (4).

Step 4: Chlorination of the Diol (Compound 5)

Rationale: The primary hydroxyl groups are converted to chlorides to form the reactive nitrogen mustard moiety. Thionyl chloride is an effective reagent for this transformation, converting alcohols to alkyl chlorides with the formation of gaseous byproducts (SO₂ and HCl).

Protocol:

- Dissolve the diol 4 (1.0 equiv) in anhydrous DCM.

- Cool the solution to 0°C.
- Add thionyl chloride (SOCl₂) (2.2 equiv) dropwise.
- Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
- Carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.
- Separate the organic layer, wash with saturated NaHCO₃ solution and brine.
- Dry over Na₂SO₄ and concentrate under reduced pressure to yield the protected dichloro intermediate (5).

Step 5: N-Oxidation of the Tertiary Amine (Compound 6)

Rationale: The tertiary aromatic amine is selectively oxidized to an N-oxide. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The N-oxide is a key structural feature of PX-478.

Protocol:

- Dissolve the dichloro compound 5 (1.0 equiv) in DCM.
- Cool to 0°C and add m-CPBA (1.1-1.3 equiv) portion-wise.
- Stir the reaction at 0°C for 2-4 hours.
- Wash the reaction mixture with a saturated sodium sulfite (Na₂SO₃) solution to destroy excess peroxide, followed by saturated NaHCO₃ and brine.
- Dry the organic layer over Na₂SO₄ and concentrate to give the protected N-oxide (6).

Step 6 & 7: Deprotection and Free Base Isolation (PX-478)

Rationale: The final steps involve the removal of both the Boc and methyl ester protecting groups, followed by neutralization to obtain the target free base. A strong acid like HCl in

dioxane or trifluoroacetic acid (TFA) can simultaneously cleave the Boc group (forming a carbocation) and hydrolyze the ester. Subsequent neutralization with a mild base will yield the zwitterionic free base.

Protocol:

- Dissolve the protected N-oxide 6 (1.0 equiv) in a solution of 4 M HCl in 1,4-dioxane.
- Stir at room temperature for 4-6 hours.
- Monitor the reaction for the disappearance of the starting material.
- Concentrate the reaction mixture in vacuo to obtain the crude PX-478 dihydrochloride salt.
- Dissolve the crude salt in a minimum amount of water and cool in an ice bath.
- Slowly add a saturated solution of sodium bicarbonate (NaHCO_3) with stirring until the pH reaches ~7-8.
- The **PX-478 free base** will precipitate out of the solution.
- Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol or diethyl ether.
- Dry the product under vacuum to yield pure **PX-478 free base**.

Data Summary

The following table summarizes the expected outcomes for the proposed synthetic route. Yields and purity are estimates and will depend on optimization and scale.

Step	Compound Name	Molecular Formula	Expected Yield (%)	Purity Target (%)	Key Analytical Data (Expected m/z [M+H] ⁺)
1	N-Boc-L-4-nitrophenylalanine methyl ester	C ₁₅ H ₂₀ N ₂ O ₆	90-95	>95	325.1
2	N-Boc-L-4-aminophenylalanine methyl ester	C ₁₅ H ₂₂ N ₂ O ₄	85-95	>95	295.2
3	N-Boc-L-4-[bis(2-hydroxyethyl)amino]phenylalanine methyl ester	C ₁₉ H ₃₀ N ₂ O ₆	70-80	>95	383.2
4	N-Boc-L-4-[bis(2-chloroethyl)amino]phenylalanine methyl ester	C ₁₉ H ₂₈ Cl ₂ N ₂ O ₄	75-85	>95	420.1 (isotope pattern)
5	Protected PX-478 N-Oxide	C ₁₉ H ₂₈ Cl ₂ N ₂ O ₅	70-80	>95	436.1 (isotope pattern)
6/7	PX-478 Free Base	C ₁₃ H ₁₈ Cl ₂ N ₂ O ₃	80-90	>98	337.1 (isotope pattern)

Conclusion

This guide outlines a robust and chemically sound synthetic route for the preparation of **PX-478 free base**, a clinically relevant inhibitor of HIF-1 α . The strategy leverages common protecting group chemistry and standard organic transformations to build the complex target molecule from the readily available chiral starting material, L-4-nitrophenylalanine. Each step is rationalized to provide a clear understanding of the underlying chemical principles. The described protocols, while requiring optimization for large-scale synthesis, provide a solid foundation for researchers and drug development professionals working on the synthesis of PX-478 and related compounds.

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